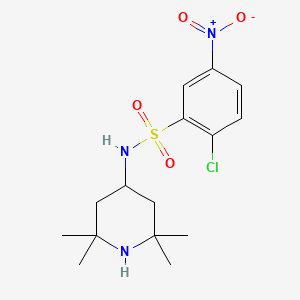

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Description

2-Chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) substituent. The compound combines a sulfonamide backbone with electron-withdrawing groups (chloro and nitro) at the 2- and 5-positions of the benzene ring.

Properties

IUPAC Name |

2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O4S/c1-14(2)8-10(9-15(3,4)18-14)17-24(22,23)13-7-11(19(20)21)5-6-12(13)16/h5-7,10,17-18H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIVXYLJQJKSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the nitration of 2-chlorobenzenesulfonamide to introduce the nitro group at the 5-position

Industrial Production Methods

In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized reactors and precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The nitro group can be further oxidized under specific conditions.

Reduction: : The nitro group can be reduced to an amine group.

Substitution: : The chloro and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of nitroso compounds or nitric acids.

Reduction: : Formation of aniline derivatives.

Substitution: : Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its multiple functional groups make it versatile for creating diverse chemical structures.

Biology

In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its reactivity with various biological molecules allows for the investigation of biochemical processes.

Medicine

In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Bis-TMP Naphthalimide ()

- Structure : A naphthalimide core with TMP groups attached to nitrogen atoms.

- Properties : Fluorescent marker with high quantum yield, large Stokes shift, and resistance to photobleaching.

- Synthesis: Two-step reaction between 4-nitro-1,8-naphthalic anhydride and 4-amino-TMP .

- Crystallography : Orthorhombic symmetry with N–H⋯O hydrogen bonding and layered organization due to steric hindrance from TMP groups .

Patent-Listed TMP Derivatives (–3)

Examples include:

- Bis(2,2,6,6-tetramethylpiperidin-4-yl)succinate : Ester derivative used as a light stabilizer.

- Tris(2,2,6,6-tetramethylpiperidin-4-yl)nitrilotriacetate : Multifunctional stabilizer with chelating capabilities.

Comparative Analysis

Table 1: Structural and Functional Comparison

Steric and Electronic Effects

- The TMP group provides steric protection, which may reduce undesired intermolecular interactions.

- Bis-TMP Naphthalimide : TMP groups prevent π-stacking in the crystal lattice, favoring fluorescence efficiency . In contrast, the target compound’s planar sulfonamide core may allow π-interactions unless hindered by TMP.

Supramolecular Features

- Bis-TMP Naphthalimide : Exhibits hydrogen-bonded layers parallel to the bc-plane, with TMP groups enforcing a 69.76° rotation between adjacent molecules .

- Target Compound : Likely forms hydrogen bonds via sulfonamide N–H and nitro/carbonyl groups, but steric bulk from TMP may limit packing efficiency compared to smaller sulfonamides.

Biological Activity

2-Chloro-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 305.81 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including antimicrobial, anti-inflammatory, and antitumor effects.

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to possess activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 μg/mL |

| Staphylococcus aureus | 0.25 μg/mL |

| Mycobacterium tuberculosis | 0.78 μM |

The presence of the nitro group at the C5 position is crucial for its antimicrobial efficacy. Substituting this group with other electron-withdrawing groups significantly reduces its activity .

2. Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting various pro-inflammatory mediators. It has been reported to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-1β in activated macrophages. This suggests potential applications in treating inflammatory diseases .

3. Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. It induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Nitroreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular macromolecules.

- Inhibition of Enzymes : It inhibits enzymes involved in inflammatory pathways and microbial metabolism.

Case Studies

Several case studies highlight the effectiveness of this compound:

-

Antimicrobial Efficacy :

- A study evaluated the effectiveness against drug-resistant strains of Staphylococcus aureus, showing promising results in reducing bacterial load in infected tissue models.

-

Inflammatory Disease Model :

- In a murine model of arthritis, treatment with this compound resulted in significant reductions in joint swelling and inflammatory markers compared to control groups.

-

Cancer Cell Line Studies :

- In vitro assays on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.